molecular formula C15H12O3 B13694156 9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one CAS No. 6937-90-2

9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one

Cat. No.: B13694156
CAS No.: 6937-90-2
M. Wt: 240.25 g/mol
InChI Key: GCMWRZRNFGLGQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one typically involves the reaction of 2-hydroxynaphthaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out in anhydrous ethanol, and the mixture is stirred until a solid precipitate forms . This method is commonly used in laboratory settings for the preparation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in halogenated or nitrated derivatives .

Scientific Research Applications

9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3h-benzo[f]chromen-3-one: Lacks the methoxy group at the 9-position.

    9-Hydroxy-2-methyl-3h-benzo[f]chromen-3-one: Has a hydroxy group instead of a methoxy group at the 9-position.

    9-Methoxy-3h-benzo[f]chromen-3-one: Lacks the methyl group at the 2-position.

Uniqueness

9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one is unique due to the presence of both the methoxy group at the 9-position and the methyl group at the 2-position. These functional groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

6937-90-2

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

9-methoxy-2-methylbenzo[f]chromen-3-one

InChI

InChI=1S/C15H12O3/c1-9-7-13-12-8-11(17-2)5-3-10(12)4-6-14(13)18-15(9)16/h3-8H,1-2H3

InChI Key

GCMWRZRNFGLGQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC3=C2C=C(C=C3)OC)OC1=O

Origin of Product

United States

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